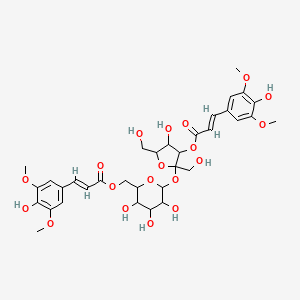

3,6'-Disinapoyl sucrose

Description

Significance of 3,6'-Disinapoyl Sucrose (B13894) as a Bioactive Natural Product

3,6'-Disinapoyl sucrose (DISS) is a naturally occurring oligosaccharide ester that has garnered significant attention in the scientific community for its diverse biological activities. selleckchem.comcaymanchem.com Isolated from the root of Polygala tenuifolia, a plant used in traditional Chinese medicine, DISS is recognized for its neuroprotective and antidepressant-like effects. selleckchem.comchemfaces.com Research has demonstrated its potential in protecting neuronal cells from damage and in mechanisms related to mood regulation. chemfaces.comresearchgate.net

The compound's bioactivity extends to its antioxidant properties, which are believed to contribute to its neuroprotective effects. nih.govchemfaces.com Studies have shown that this compound can mitigate oxidative stress, a factor implicated in various neurodegenerative diseases. caymanchem.comnih.gov Its ability to influence key signaling pathways within the brain further underscores its significance as a bioactive molecule with therapeutic potential. chemfaces.comnih.gov

The following table provides a summary of the key bioactive properties of this compound as reported in various studies.

| Bioactive Property | Research Findings |

| Neuroprotection | Protects neuronal cells from glutamate-induced apoptosis by regulating pro-apoptotic and anti-apoptotic genes. chemfaces.comresearchgate.net |

| Antidepressant-like Activity | Exhibits antidepressant effects, potentially by modulating neuronal plasticity and neurotrophic signal pathways. chemfaces.comtmrjournals.com |

| Antioxidant Activity | Demonstrates antioxidant properties by reducing oxidative stress markers. caymanchem.comnih.gov |

| Anti-inflammatory Effects | Restores normal levels of inflammatory factors in the brain. nih.govphysiology.org |

Overview of Research Trajectories for Cinnamic Acid Sugar Ester Derivatives in Contemporary Science

Cinnamic acid sugar ester derivatives (CASEDs) represent a class of natural products that have become a focal point of research in contemporary science due to their notable pharmacological activities. mdpi.comnih.gov These compounds, characterized by one or more cinnamic acid moieties linked to a sugar, are investigated for a wide range of therapeutic applications. mdpi.comnih.gov

A significant area of research revolves around the neuroprotective and antidepressant activities of CASEDs. mdpi.comnih.gov this compound is a prominent example within this class, with numerous studies dedicated to understanding its mechanisms of action in the central nervous system. chemfaces.commdpi.com Beyond neuroprotection, the anti-inflammatory, antioxidant, and potential antidiabetic properties of various CASEDs are also being explored. nih.govnih.govtjpr.org The synthesis of novel cinnamic acid derivatives is an active field of research, aiming to create compounds with enhanced biological activities. beilstein-journals.org

Research into CASEDs also involves the development of advanced analytical methods for their extraction, isolation, and characterization from natural sources. mdpi.com The stability of these compounds under different conditions is another critical aspect of study to ensure their efficacy in potential therapeutic applications. researchgate.net

Historical Context of this compound Research within Traditional Medicinal Systems

The primary source of this compound is the root of Polygala tenuifolia, known in Traditional Chinese Medicine (TCM) as Yuan Zhi. chemfaces.comontosight.ai For centuries, Polygala tenuifolia has been utilized in TCM to treat a variety of ailments related to the central nervous system. ontosight.aitaylorandfrancis.com It has been traditionally prescribed to calm the mind, improve memory, and for conditions such as insomnia and neurasthenia. taylorandfrancis.comnih.gov

In TCM, Yuan Zhi is often included in herbal formulations aimed at addressing mood disorders and cognitive decline. taylorandfrancis.comfrontiersin.org It is considered an herb that can soothe the heart and kidney energies, which in TCM theory, are linked to mental and emotional well-being. pfaf.org The historical use of Polygala tenuifolia for its neuropsychiatric effects has provided a valuable foundation for modern scientific investigation into its active constituents, leading to the identification of this compound as a key bioactive compound. chemfaces.comwikipedia.org

The traditional applications of Polygala tenuifolia are summarized in the table below.

| Traditional Use | Description |

| Cognitive Enhancement | Used to improve memory and treat forgetfulness. taylorandfrancis.com |

| Mental and Emotional Well-being | Prescribed for anxiety, restlessness, and to calm the mind. taylorandfrancis.compfaf.org |

| Insomnia Treatment | Employed as a remedy for sleeplessness. ontosight.aipfaf.org |

| Expectorant | Used to clear phlegm in conditions like bronchitis. pfaf.orgwikipedia.org |

Current State and Emerging Trends in this compound Investigations

Current research on this compound is increasingly focused on elucidating its molecular mechanisms of action and exploring its therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.govnih.gov Recent studies have investigated its effects on amyloid-beta plaque deposition and tau protein pathology, which are hallmarks of Alzheimer's. nih.gov

A significant trend is the use of advanced in vivo models, such as transgenic mice and Caenorhabditis elegans, to study the effects of this compound on cognitive function and neuroprotection. nih.govnih.govphysiology.org These studies aim to provide a more comprehensive understanding of how the compound affects learning, memory, and the underlying pathological processes of neurodegeneration. nih.govnih.gov

Furthermore, there is a growing interest in the synergistic effects of this compound with other compounds from Polygala tenuifolia and in the development of optimized extraction and delivery methods to enhance its bioavailability and efficacy. tandfonline.com The investigation into its anxiolytic effects is also an emerging area of research. caymanchem.comtmrjournals.com

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139891-98-8 | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 141 °C | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Phytochemical Investigations of 3,6 Disinapoyl Sucrose

Botanical Sources and Biogeographical Distribution

Polygala tenuifolia (Radix Polygala/Yuanzhi) as a Primary Origin

The primary and most well-documented botanical source of 3,6'-disinapoyl sucrose (B13894) is the root of Polygala tenuifolia, commonly known in traditional Chinese medicine as Radix Polygala or Yuanzhi. nih.govchemfaces.comnih.gov This plant has a long history of use in traditional practices for various health purposes. nih.govnih.gov Modern phytochemical analyses have consistently identified 3,6'-disinapoyl sucrose as a major and characteristic component of P. tenuifolia roots. chemfaces.comnih.gov In fact, it is considered a key quality control marker for this medicinal plant in the Chinese Pharmacopoeia. nih.gov

Polygala tenuifolia is a perennial plant native to several regions in Asia. Its distribution spans across China, Korea, Mongolia, and parts of Siberia. The concentration of this compound and other bioactive constituents in the plant's roots can be influenced by various factors, including the geographical location of cultivation, climate, soil conditions, and harvesting time.

Identification in Other Plant Species (e.g., Polygala glomerata)

While Polygala tenuifolia stands as the principal source, this compound has also been identified in other plant species, particularly within the same genus. Notably, it has been isolated from the roots of Polygala glomerata. nih.gov This suggests that the biosynthetic pathway for this compound may be conserved among closely related species in the Polygalaceae family. Research has also pointed to the presence of similar cinnamic acid sugar esters in other Polygala species, with over a third of these types of compounds being found within this plant family. chemfaces.com Further investigation into the phytochemical profiles of other Polygala species may reveal a broader distribution of this compound.

Methodologies for Isolation and Purification of this compound

The isolation and purification of this compound from its natural plant sources involve a multi-step process that leverages various chemical and physical properties of the compound.

Extraction Techniques from Plant Matrices

The initial step in obtaining this compound is its extraction from the dried and powdered plant material, typically the roots of P. tenuifolia. A common approach involves solvent extraction, where the plant matrix is soaked or percolated with a suitable solvent to dissolve the target compound along with other soluble components.

Commonly used solvents for this purpose include:

Methanol (B129727) chemfaces.com

Ethanol (B145695) chemfaces.com

A mixture of chloroform, methanol, and water tandfonline.com

The choice of solvent and extraction conditions, such as temperature and duration, can significantly impact the yield and purity of the initial crude extract. plantbreedbio.orgmdpi.com For instance, studies on sugar extraction have shown that increasing extraction time and temperature can lead to higher yields. plantbreedbio.org Following the initial extraction, the crude extract is often subjected to further partitioning. For example, an ethanol extract may be partitioned with different solvents to separate compounds based on their polarity. tandfonline.com

Chromatographic Separation Protocols for High Purity Isolation

Chromatography is the cornerstone of isolating this compound from the complex mixture of the crude extract. Various chromatographic techniques are employed, often in succession, to achieve high purity.

Column Chromatography: A fundamental technique used for the initial fractionation of the extract is column chromatography. The extract is loaded onto a stationary phase, such as silica (B1680970) gel or a macroporous resin, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. tandfonline.com Compounds separate based on their differential affinities for the stationary and mobile phases. For instance, a silica gel column eluted with a gradient of chloroform-methanol-water has been used to obtain fractions enriched with this compound. tandfonline.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity, High-Performance Liquid Chromatography (HPLC) is indispensable. This technique utilizes high pressure to pass the solvent through a column packed with very fine particles, leading to high-resolution separations. Reversed-phase HPLC, using a C18 column, is a commonly employed method for the purification of this compound. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous solution (often containing a small amount of acid like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comchemfaces.com The gradient of the mobile phase composition is carefully controlled to elute the compounds at different times.

A specific HPLC method for the determination of this compound has been described using a mobile phase of acetonitrile and 0.05% phosphoric acid in water at a ratio of 18:82, with detection at a wavelength of 320 nm. chemfaces.com

Advanced Purification Strategies for Analytical and Preparative Scales

For obtaining highly pure this compound for analytical standards or for preparative purposes, more advanced and efficient chromatographic techniques are utilized.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a more recent advancement over HPLC that uses columns with even smaller particle sizes and can withstand higher pressures. This results in faster separation times and improved resolution. nih.govmdpi.com UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is a powerful tool for both the quantification and identification of this compound and its metabolites in biological samples. nih.govmdpi.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. This technique has been successfully used to extract and purify a wide range of natural products. made-in-china.com

The purity of the isolated this compound is typically confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Purity levels exceeding 98% are often achieved and are commercially available for research purposes. made-in-china.com

Biosynthetic and Metabolic Pathways of 3,6 Disinapoyl Sucrose

Proposed Biosynthetic Routes for 3,6'-Disinapoyl Sucrose (B13894) in Plants

The biosynthesis of 3,6'-disinapoyl sucrose is a multi-step process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the sinapic acid moieties, and the metabolic pathways that generate the sucrose core.

The journey to sinapic acid, a key building block of this compound, originates from the amino acid phenylalanine. bioone.org The phenylpropanoid pathway, a central route in plant secondary metabolism, orchestrates this transformation through a series of enzymatic reactions. bioone.orgnih.govfrontiersin.org

The initial step is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. bioone.orgresearchgate.net This is followed by a hydroxylation reaction catalyzed by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. researchgate.net Subsequent enzymatic steps, including hydroxylation and methylation, convert p-coumaric acid into ferulic acid and finally into sinapic acid. nih.govresearchgate.net Key enzymes in this latter part of the pathway include p-coumarate 3-hydroxylase (C3H) , caffeic acid O-methyltransferase (COMT) , and ferulate 5-hydroxylase (F5H) . researchgate.netnih.gov

Interestingly, research suggests that the final oxidation to the carboxylic acid may occur at the level of the corresponding aldehydes, coniferaldehyde (B117026) and sinapaldehyde (B192390), catalyzed by an aldehyde dehydrogenase . nih.gov This indicates that ferulic and sinapic acids might be end products of this branch of the pathway rather than intermediates for other compounds. bioone.orgnih.gov Once synthesized, sinapic acid is activated, often as a CoA thioester or a glucose ester, to prepare it for subsequent reactions. frontiersin.org

Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Sinapic Acid

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. bioone.orgresearchgate.net |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. researchgate.net |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. researchgate.net |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to ferulic acid. researchgate.netnih.gov |

| Ferulate 5-hydroxylase | F5H | Hydroxylates ferulic acid to 5-hydroxyferulic acid. researchgate.netnih.gov |

| Aldehyde Dehydrogenase | Oxidizes sinapaldehyde to sinapic acid. nih.gov |

The sucrose molecule serves as the backbone for the attachment of the two sinapoyl groups. Sucrose itself is a primary product of photosynthesis, readily available in plant cells. The integration of the sinapoyl moieties onto the sucrose core is achieved through acylation reactions.

The specific attachment of the sinapoyl groups to the 3 and 6' positions of the sucrose molecule is a testament to the high degree of regioselectivity exhibited by the enzymes involved. nih.govnih.gov In plants, this acylation is catalyzed by specific acyltransferases. For instance, sinapoylglucose:choline sinapoyltransferase (SCT) is an enzyme known to be involved in the synthesis of sinapoyl esters. nih.gov

The enzymatic synthesis of sugar esters is generally preferred over chemical methods due to its specificity and milder reaction conditions. rsc.orgbohrium.com Lipases and proteases are classes of enzymes that have been extensively studied for their ability to catalyze the regioselective acylation of sugars. nih.govnih.govbohrium.com For example, lipases from Candida antarctica (Novozym 435) and Thermomyces lanuginosus have been shown to be effective in catalyzing the acylation of sucrose and its derivatives. nih.govrsc.orgmdpi.comnih.gov

The regioselectivity of these enzymatic reactions can be influenced by several factors, including the specific enzyme used, the nature of the solvent, and the structure of the acyl donor. nih.govnih.gov For instance, subtilisin enzymes preferentially acylate the 1'-hydroxyl group of sucrose, with some activity at the 6-hydroxyl group. nih.gov The use of different solvents can alter the conformation of the sucrose molecule within the enzyme's active site, thereby influencing which hydroxyl group is most favorably positioned for acylation. nih.gov

While the precise enzymes responsible for the specific 3,6'-disinapoylation of sucrose in plants like Polygala tenuifolia are still under investigation, the principles of enzymatic regioselectivity provide a framework for understanding this crucial step in its biosynthesis.

In Vivo Metabolism and Biotransformation Pathways of this compound

Once ingested, this compound undergoes a series of metabolic transformations within the body. These biotransformation pathways are critical for determining the compound's ultimate biological effects and the nature of its active metabolites.

Studies utilizing advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with Orbitrap mass spectrometry (UHPLC-Orbitrap-MS) have been instrumental in identifying the metabolites of this compound in various biological matrices, including plasma, urine, feces, and different organs. mdpi.comresearchgate.netnih.gov In a study on mice, a total of twenty metabolites, including the original this compound, were identified. mdpi.comnih.gov

These metabolites arise from a series of well-defined biochemical reactions. One of the primary metabolites identified is 6'-sinapoyl sucrose , which results from the cleavage of one of the ester bonds. mdpi.com

The metabolism of this compound is characterized by several key transformations:

Ester Bond Cleavage: This is a major metabolic pathway, leading to the hydrolysis of the ester linkages and the release of sinapic acid and partially acylated sucrose molecules like 6'-sinapoyl sucrose. mdpi.comnih.gov

Glycosidic Bond Cleavage: The bond linking the glucose and fructose (B13574) units of the sucrose core can also be broken, leading to the formation of sinapic acid-related products. mdpi.com

Demethylation and Demethoxylation: The sinapic acid moieties can undergo demethylation (removal of a methyl group) and demethoxylation (removal of a methoxy (B1213986) group), resulting in the formation of various phenolic acid derivatives. mdpi.comnih.gov

Interestingly, some of these metabolites, such as the demethoxylated products of this compound, have been found to cross the blood-brain barrier, suggesting they may be the active forms responsible for the observed neuroprotective effects. mdpi.com

Table 2: Identified Metabolites of this compound and Their Metabolic Origin

| Metabolite | Metabolic Transformation |

| 6'-Sinapoyl sucrose | Ester bond cleavage mdpi.com |

| Sinapic acid | Ester bond cleavage mdpi.comnih.gov |

| Demethylated derivatives | Demethylation of sinapoyl moiety mdpi.comnih.gov |

| Demethoxylated derivatives | Demethoxylation of sinapoyl moiety mdpi.comnih.gov |

| Glycosidic bond rupture products | Cleavage of the bond between glucose and fructose mdpi.com |

Differential Metabolite Profiling in Disease Models (e.g., Alzheimer's Disease)

In the investigation of potential therapeutic agents for neurodegenerative diseases, understanding how a compound is metabolized in a diseased state versus a healthy one is critical. A study utilizing a mouse model of Alzheimer's disease (AD) revealed significant differences in the metabolic profile of this compound compared to control subjects. mdpi.com

Following oral administration, a total of twenty metabolites, including the original DISS compound, were identified in the AD model mice. mdpi.comnih.gov The metabolic alterations in the AD model suggested a different handling of DISS and its derivatives. For instance, the parent compound (DISS, M0), along with its glycosidic bond rupture product (M14) and 6'-sinapoyl sucrose (M1), were detected in the feces of the control group but were absent in the feces of the AD model group. mdpi.com This observation points towards enhanced absorption and distribution of these compounds in the AD model. mdpi.com

Furthermore, some metabolites were exclusively detected in the AD model group. Metabolite M6, for example, was present in the urine, kidney, and liver of the model group but not in the sham control group. mdpi.com Similarly, metabolite M7 was found in the liver and kidney, and M9 in the urine and feces, only in the AD model mice. mdpi.com These differences underscore a distinct metabolic fate of DISS in the context of Alzheimer's pathology, which could be linked to its mechanism of action.

| Metabolite | Observation in AD Model vs. Control | Implication |

| DISS (M0), M1, M14 | Absent in feces of AD model group, present in control. | Better absorption and distribution in the AD model. mdpi.com |

| M4, M19 | Crossed the blood-brain barrier in the AD model group, but not in the control. | Potential active metabolites for neuroprotective effects. mdpi.com |

| M6 | Detected in urine, kidney, and liver of the AD model group only. | Differential metabolic pathway activation in AD. mdpi.com |

| M7 | Detected in the liver and kidney of the AD model group only. | Disease-specific metabolite distribution. mdpi.com |

| M9 | Detected in the urine and feces of the AD model group only. | Altered excretion or gut metabolism in AD. mdpi.com |

Investigation of Metabolite Distribution and Bioavailability across Tissues and Biological Barriers (e.g., Blood-Brain Barrier)

The therapeutic efficacy of a neuroprotective agent is contingent upon its ability to reach its target site within the central nervous system. This necessitates crossing the highly selective blood-brain barrier (BBB). Studies on this compound have demonstrated that while the parent compound may have limited ability to cross the BBB, its metabolites show a more promising distribution profile.

In an AD mouse model, the distribution of DISS metabolites was analyzed across various biological samples, including plasma, brain, liver, kidneys, urine, and feces. mdpi.comnih.gov A key finding from this research was the detection of two specific metabolites, M4 and M19, in the brain tissue of the AD model group, whereas they were not found in the brains of the control group. mdpi.com This indicates that these metabolites can cross the blood-brain barrier, particularly in the pathological context of AD.

| Metabolite | Plasma | Brain | Liver | Kidney | Urine | Feces |

| DISS (M0) | ✓ | ✓ (Control) | ||||

| M1 | ✓ | ✓ (Control) | ||||

| M4 | ✓ | ✓ (AD Model) | ✓ | ✓ | ✓ | ✓ |

| M6 | ✓ (AD Model) | ✓ (AD Model) | ✓ (AD Model) | |||

| M7 | ✓ (AD Model) | ✓ (AD Model) | ||||

| M9 | ✓ (AD Model) | ✓ (AD Model) | ||||

| M14 | ✓ (Control) | |||||

| M19 | ✓ | ✓ (AD Model) | ✓ | ✓ | ✓ | ✓ |

Table based on findings in an Alzheimer's disease mouse model. mdpi.com

Role of Specific Metabolites (e.g., 3,4,5-Trimethoxycinnamic Acid, Sinapic Acid Derivatives) in Bioactivity

The bioactivity of this compound appears to be significantly mediated by its metabolites. The metabolic processes of ester bond cleavage and demethoxylation give rise to a variety of sinapic acid derivatives, which are believed to be the active forms of the parent compound. mdpi.comnih.gov

The metabolites M4 and M19, which are demethoxide products of DISS, are of particular interest due to their ability to penetrate the blood-brain barrier in the AD model. mdpi.com This suggests that they may be directly responsible for the neuroprotective effects observed with DISS administration. M19 has been identified as a demethylation product of DISS. mdpi.com Another identified metabolite, M1, is 6'-sinapoyl sucrose, resulting from the cleavage of the glycosidic bond. mdpi.com

While the specific bioactivity of each metabolite is a subject of ongoing research, the general consensus is that these sinapic acid derivatives contribute to the antioxidant and neuroprotective properties attributed to DISS. mdpi.comresearchgate.net The parent compound, DISS, has been shown to exert neuroprotective effects by activating the cAMP/CREB/BDNF signaling pathway. nih.govresearchgate.net It is plausible that its brain-penetrant metabolites act on similar or complementary pathways to ameliorate the pathological symptoms of neurodegenerative diseases. The role of sinapic acid and its derivatives in neuroprotection is an active area of investigation, with their antioxidant properties being a key focus.

Chemical Synthesis and Structural Modifications of 3,6 Disinapoyl Sucrose

Strategies for Total Chemical Synthesis of 3,6'-Disinapoyl Sucrose (B13894)

The total chemical synthesis of asymmetrically substituted sucrose diesters like 3,6'-disinapoyl sucrose is a complex undertaking that requires precise control over the regioselectivity of the acylation reactions. A key challenge lies in the selective protection and deprotection of the eight hydroxyl groups of the sucrose molecule to allow for the introduction of the sinapoyl moieties at the desired 3- and 6'-positions.

One effective strategy for achieving such regioselectivity is the use of the dibutylstannylene acetal (B89532) method. This method has been successfully employed for the one-pot synthesis of 6-O-acylsucroses and 6,3'-di-O-acylsucroses with good yields. nih.gov The process involves the reaction of sucrose with dibutyltin (B87310) oxide to form a stannylene acetal, which then directs the acylation to specific hydroxyl groups. The regioselectivity observed is attributed to the structure of the stannylene acetal in solution and the potential for intramolecular migration of the stannylene group. nih.gov This approach allows for the isolation of pure mono- and diesters through simple column chromatography, overcoming significant hurdles in efficiency and purification. nih.gov

Another powerful approach involves an orthogonal protection strategy, which allows for the sequential and selective manipulation of different hydroxyl groups. nih.govnih.govmit.edu This strategy relies on the use of a variety of protecting groups with distinct deprotection conditions. For the synthesis of 3,6'-disubstituted phenylpropanoid sucrose esters, a key starting material is 2,1′:4,6-di-O-isopropylidene sucrose. nih.govnih.govmit.edu The inherent reactivity of the remaining free hydroxyl groups (3-OH, 3'-OH, 4'-OH, and 6'-OH) can then be exploited. The primary 6'-hydroxyl group is generally the most nucleophilic and can be selectively protected first. nih.govnih.govmit.edu

A plausible synthetic route towards this compound, based on these principles, would involve the following key steps:

Protection of Sucrose: Start with the protection of sucrose to form a derivative with a limited number of free hydroxyl groups. For instance, the formation of 2,1′:4,6-di-O-isopropylidene sucrose leaves the 3, 3', 4', and 6' hydroxyl groups available for reaction.

Selective Protection of the 6'-OH: The most reactive primary 6'-hydroxyl group can be selectively protected with a bulky silyl (B83357) group, such as tert-butyldimethylsilyl (TBS). nih.govnih.govmit.edu

Acylation of the 3-OH: With the 6'-position blocked, the 3-hydroxyl group can be acylated with a protected sinapic acid derivative, for example, using a Steglich esterification.

Deprotection of the 6'-OH: The silyl protecting group at the 6'-position is then selectively removed.

Acylation of the 6'-OH: The now free 6'-hydroxyl group is acylated with a protected sinapic acid derivative.

Final Deprotection: All remaining protecting groups on the sucrose backbone and the sinapoyl moieties are removed to yield the final product, this compound.

This multi-step process, while challenging, offers a rational and controllable pathway to the total synthesis of this complex natural product.

Regioselective Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This requires flexible and highly regioselective synthetic methods.

Protection Group Chemistry in Sucrose Acylation

The selective acylation of sucrose is heavily reliant on the strategic use of protecting groups. The eight hydroxyl groups of sucrose exhibit different reactivities, with the primary hydroxyls at C6, C1', and C6' being more reactive than the secondary ones. Among the primary hydroxyls, the C6 and C6' positions are generally the most reactive.

To achieve regioselective acylation, a common approach is to use bulky protecting groups that preferentially react with the less sterically hindered primary hydroxyl groups. nih.gov For instance, trityl and silyl ethers are frequently employed to protect the primary positions. The use of di-isopropylidene acetals to protect the 2,1' and 4,6 positions is a well-established strategy to simplify the subsequent selective acylation of the remaining hydroxyl groups. nih.govnih.govmit.edu

Organotin reagents, such as dibutyltin oxide, can be used to activate specific hydroxyl groups towards acylation. nih.gov The formation of a dibutylstannylene acetal between two adjacent hydroxyl groups can direct acylation to one of those positions with high selectivity. This method has proven effective for the synthesis of 6,3'-di-O-acylsucroses. nih.gov

An orthogonal protection strategy is particularly powerful for the synthesis of complex sucrose esters. nih.govnih.govmit.edu This involves using multiple protecting groups that can be removed under different conditions, allowing for the sequential modification of specific hydroxyl groups. For example, a combination of silyl ethers, acetals, and other ester or ether protecting groups can be employed to achieve the desired substitution pattern.

Table 1: Common Protecting Groups in Sucrose Chemistry and Their Applications

| Protecting Group | Abbreviation | Typical Application | Cleavage Conditions |

| tert-Butyldimethylsilyl | TBDMS or TBS | Selective protection of primary hydroxyl groups. | Fluoride ions (e.g., TBAF) |

| Trityl | Tr | Protection of primary hydroxyl groups. | Mild acidic conditions |

| Isopropylidene | - | Protection of diols (e.g., 2,1' and 4,6 positions). | Acidic hydrolysis |

| Benzoyl | Bz | General protection of hydroxyl groups. | Basic hydrolysis (e.g., NaOMe) |

| Acetyl | Ac | General protection of hydroxyl groups. | Mild basic or acidic hydrolysis |

| Dibutylstannylene acetal | - | Activation and regioselective acylation of diols. | Reaction with acylating agent |

Enzymatic Synthesis Approaches to Sucrose Esters

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of sucrose esters. Lipases are the most commonly used enzymes for this purpose, and they often exhibit high regioselectivity, which can simplify the synthetic process and reduce the need for extensive protection and deprotection steps.

Transesterification Reactions Utilizing Enzymes

Enzymatic synthesis of sucrose esters is typically carried out through transesterification reactions. In this process, a fatty acid ester (e.g., a vinyl or methyl ester) is used as the acyl donor to transfer the acyl group to the sucrose molecule. e3s-conferences.org This is catalyzed by a lipase (B570770) in a non-aqueous or low-water medium to favor the synthesis reaction over hydrolysis.

Several lipases have been shown to be effective in catalyzing the acylation of sucrose. Lipases from Candida antarctica (often immobilized as Novozym 435), Thermomyces lanuginosus, and Rhizomucor miehei are frequently used. mdpi.comcore.ac.uk These enzymes often display a high degree of regioselectivity, with a preference for acylating the primary hydroxyl groups of sucrose, particularly at the 6- and 6'-positions. core.ac.uk The choice of enzyme can therefore be a key determinant of the final product distribution.

Optimization of Enzymatic Hydroxycinnamoylation Conditions

The synthesis of this compound involves the esterification of sucrose with a hydroxycinnamic acid derivative. The enzymatic hydroxycinnamoylation of sucrose has been explored as a potential route to such compounds. nih.gov However, phenolic acids and their esters can be challenging substrates for some lipases. nih.gov

The optimization of reaction conditions is crucial for achieving high yields and the desired regioselectivity. Key parameters that need to be considered and optimized include:

Enzyme Selection: Different lipases and esterases exhibit varying activities and selectivities towards hydroxycinnamic acid esters. Screening a range of enzymes is often the first step.

Solvent System: The choice of solvent is critical as it must dissolve both the polar sucrose and the nonpolar acyl donor, while also maintaining the activity of the enzyme. Mixtures of solvents, such as 2-methyl-2-butanol (B152257) and dimethyl sulfoxide (B87167) (DMSO), have been used to improve the solubility of sucrose. core.ac.uk Ionic liquids have also been explored as alternative reaction media.

Water Activity: The amount of water in the reaction medium has a profound effect on the equilibrium of the reaction. Low water activity is necessary to drive the reaction towards synthesis. Molecular sieves are often added to the reaction mixture to remove the water produced during the reaction. atlantis-press.com

Temperature: The reaction temperature affects the reaction rate and the stability of the enzyme. An optimal temperature needs to be determined for each specific enzyme and reaction system. mdpi.com

Substrate Ratio: The molar ratio of the acyl donor to sucrose can influence the degree of substitution and the yield of the desired product. mdpi.com

Acyl Donor: The nature of the activated acyl donor (e.g., vinyl, methyl, or ethyl ester of sinapic acid) can impact the reaction rate and efficiency.

A pilot study on the enzymatic hydroxycinnamoylation of sucrose and its derivatives has shown that commercial enzyme preparations can catalyze the reaction, although the regioselectivity can be complex and dependent on the specific enzyme and substrate used. nih.gov For instance, Lipozyme TL IM was found to catalyze the cinnamoylation of sucrose derivatives at the 1'- and 4'-positions, in addition to the 6'-position. nih.gov Further optimization and enzyme engineering may be required to achieve the specific synthesis of this compound with high efficiency.

Table 2: Parameters for Optimization of Enzymatic Sucrose Ester Synthesis

| Parameter | Description | Typical Range/Options |

| Enzyme | Type of lipase or esterase. | Candida antarctica lipase B, Thermomyces lanuginosus lipase, etc. |

| Solvent | Reaction medium. | t-butanol, acetone, 2-methyl-2-butanol, DMSO, ionic liquids. |

| Temperature | Reaction temperature. | 40-70 °C |

| Water Activity (aw) | Water content of the system. | < 0.2 (controlled by molecular sieves or vacuum) |

| Substrate Molar Ratio | Acyl donor to sucrose ratio. | 1:1 to 10:1 |

| Acyl Donor | Activated form of the acid. | Vinyl esters, methyl esters, ethyl esters. |

| Enzyme Load | Concentration of the enzyme. | 1-10% (w/w of substrates) |

Stability Studies of this compound

The stability of this compound is a critical factor for its isolation, purification, analysis, and storage. researchgate.net Studies have shown that its integrity is significantly influenced by several environmental factors.

Factors Influencing Compound Integrity (e.g., Solvent, pH, Temperature, Illumination)

The stability of this compound is dependent on the solvent, pH, temperature, and exposure to light. researchgate.net

Solvent: The choice of solvent plays a role in the stability of the compound. For separation, purification, and analytical processes, a neutral or acidic alcoholic solvent is preferred. researchgate.net

pH: The pH of the solution affects the integrity of this compound. It is more stable in neutral or acidic conditions. researchgate.net

Temperature: Lower temperatures are recommended for the storage and handling of this compound to maintain its stability. researchgate.net

Illumination: Exposure to light, particularly UV radiation, is a major factor in the degradation of this compound. It is advisable to protect the compound from light. researchgate.net

Factors Affecting the Stability of this compound

| Factor | Influence on Stability | Recommended Conditions for Storage and Handling |

|---|---|---|

| Solvent | The type of solvent impacts the compound's integrity. | Neutral or acidic alcoholic solvents are preferred. researchgate.net |

| pH | The compound's stability is pH-dependent. | Neutral or acidic pH environments are recommended. researchgate.net |

| Temperature | Higher temperatures can lead to degradation. | Storage and handling at low temperatures are advised. researchgate.net |

| Illumination | Exposure to light, especially UV, causes degradation. | Protection from light is crucial. researchgate.net |

Analysis of Isomerization Pathways (e.g., cis- and trans-Double Bond Isomerization)

A primary degradation pathway for this compound, particularly under illumination, is the isomerization of the double bond in the sinapoyl moieties. researchgate.net The naturally occurring form is typically the trans-isomer.

Upon exposure to light, such as sunlight or a UV lamp (e.g., at 365 nm), the trans-double bond of the sinapoyl group can undergo isomerization to the cis-form. researchgate.net This transformation leads to the formation of cis- and trans-isomers of this compound. This photoisomerization is a common characteristic of hydroxycinnamic acids and their esters.

The analysis of these transformed products can be carried out using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS). researchgate.net HPLC methods can be developed to separate the cis- and trans-isomers, allowing for their individual quantification. UV spectroscopy is also a useful tool for rapidly analyzing the stability of this compound, as the cis and trans isomers exhibit different UV absorption characteristics. researchgate.netsemanticscholar.org Mass spectrometry can then be used to confirm the identity of the isomers and other potential degradation products. researchgate.netnih.gov

Isomerization of this compound

| Isomerization Pathway | Triggering Factor | Primary Products | Analytical Techniques |

|---|---|---|---|

| trans- to cis-double bond isomerization of the sinapoyl groups. | Illumination (sunlight, UV light). researchgate.net | cis- and trans-isomers of this compound. researchgate.net | HPLC-UV, HPLC-MS. researchgate.net |

Biological Activities and Molecular Mechanisms of Action of 3,6 Disinapoyl Sucrose

Neuroprotective Efficacy and Underlying Molecular Mechanisms

Research has consistently demonstrated the neuroprotective effects of 3,6'-disinapoyl sucrose (B13894) across various experimental models. nih.govchemfaces.com These effects are attributed to a multifaceted mechanism of action that involves the modulation of critical cellular and molecular pathways within the nervous system.

Modulation of Neuronal Cell Viability and Apoptosis Pathways (e.g., Bax/Bcl-2 Regulation)

3,6'-Disinapoyl sucrose has been shown to promote neuronal cell viability and protect against glutamate-induced apoptosis. researchgate.netnih.gov In studies using the human neuroblastoma SH-SY5Y cell line, DISS treatment significantly increased cell viability in a dose-dependent manner. chemfaces.comresearchgate.net This protective effect is, in part, mediated by its ability to regulate the expression of key proteins involved in the apoptotic cascade. Specifically, DISS has been found to downregulate the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2. chemfaces.comresearchgate.netnih.gov By decreasing the Bax/Bcl-2 ratio, DISS effectively inhibits neuronal apoptosis, a critical factor in the progression of neurodegenerative diseases. physiology.orgnih.govresearchgate.net This modulation of apoptosis has been observed in both in vitro cell cultures and in the hippocampus of APP/PS1 transgenic mice, an animal model for Alzheimer's disease. physiology.orgnih.gov

Regulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, BDNF)

A key aspect of the neuroprotective action of this compound lies in its ability to enhance the expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). nih.govchemfaces.com BDNF plays a crucial role in neuronal survival, growth, and synaptic plasticity. Studies have shown that DISS treatment leads to a dose-dependent increase in BDNF expression. nih.govnih.gov This effect is linked to the activation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of BDNF. nih.govphysiology.orgnih.gov The upregulation of the CREB/BDNF signaling pathway is a central mechanism through which DISS exerts its neuroprotective and cognitive-enhancing effects. physiology.orgnih.govresearchgate.net

Protection Against Excitotoxicity and Oxidative Stress-Induced Neuronal Damage

This compound demonstrates a significant protective effect against neuronal damage induced by excitotoxicity and oxidative stress. nih.govchemfaces.com In in vitro models, DISS has been shown to protect SH-SY5Y cells from glutamate-induced toxicity, a key mechanism of neuronal damage in various neurological disorders. nih.govresearchgate.netnih.gov It also offers protection against hydrogen peroxide (H2O2)-induced toxicity, highlighting its antioxidant properties. nih.govchemfaces.com

In a Caenorhabditis elegans model of amyloid-beta-induced toxicity, DISS treatment was found to decrease the levels of reactive oxygen species (ROS) and lipofuscin, a marker of oxidative stress. nih.gov This antioxidant activity is associated with the upregulation of antioxidant-related genes such as sod-3 and gst-4. nih.gov By mitigating oxidative stress, DISS helps to preserve neuronal integrity and function.

Amelioration of Cognitive Deficits in Neurodegenerative Disease Models (e.g., APP/PS1 Transgenic Mice, Caenorhabditis elegans)

The neuroprotective mechanisms of this compound translate into tangible improvements in cognitive function in preclinical models of neurodegenerative diseases. In APP/PS1 transgenic mice, a well-established model of Alzheimer's disease, administration of DISS has been shown to significantly ameliorate cognitive deficits. physiology.orgnih.govphysiology.org These improvements were observed in various behavioral tests, including the Morris water maze, novel object recognition test, and passive avoidance test. physiology.orgnih.gov

Similarly, in a Caenorhabditis elegans model expressing the human amyloid-beta peptide, DISS treatment led to a reduction in paralysis rate and an increase in lifespan and egg-laying, indicating an attenuation of the neurotoxic effects of amyloid-beta. nih.gov These findings underscore the potential of DISS to combat the cognitive decline associated with neurodegenerative conditions.

Impact on Amyloid-Beta Pathology and Related Neurotoxicity

This compound has demonstrated a direct impact on the pathology of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. nih.gov In a transgenic C. elegans model, DISS treatment was shown to attenuate the deposition of Aβ. nih.gov This effect is likely linked to its ability to regulate autophagy, a cellular process responsible for clearing aggregated proteins. nih.gov Gene analysis in this model revealed that DISS upregulates the expression of genes involved in autophagy, such as bec-1 and lgg-1. nih.gov By promoting the clearance of Aβ aggregates, DISS helps to reduce their neurotoxic effects and mitigate the pathological cascade of Alzheimer's disease. nih.gov

Interactive Data Tables

Table 1: Effects of this compound on Neuronal Viability and Apoptosis

| Experimental Model | Key Findings | References |

| SH-SY5Y cells | Increased cell viability, attenuated apoptosis, downregulated Bax, upregulated Bcl-2. | chemfaces.comresearchgate.netnih.gov |

| APP/PS1 mice | Reduced neuronal apoptosis in the hippocampus, decreased Bax/Bcl-2 ratio. | physiology.orgnih.govresearchgate.net |

Table 2: Impact of this compound on Neurotrophic Factors and Signaling Pathways

| Pathway/Factor | Effect of DISS | References |

| BDNF Expression | Increased | nih.govnih.gov |

| CREB Phosphorylation | Increased | nih.govphysiology.orgnih.gov |

| ERK1/2 Pathway | Activated | nih.gov |

| CaMKII Pathway | Activated | nih.gov |

Table 3: Neuroprotective Effects of this compound in Disease Models

| Disease Model | Key Outcomes | References |

| APP/PS1 Transgenic Mice | Ameliorated cognitive deficits, reduced neuronal loss. | physiology.orgnih.govphysiology.org |

| Caenorhabditis elegans (Aβ) | Reduced Aβ deposition, decreased oxidative stress, improved motor function. | nih.gov |

Antidepressant-like Activities and Biochemical Pathways

Studies have demonstrated that this compound exhibits potent antidepressant-like effects in various preclinical models. oup.com Its mechanisms of action are multifaceted, involving the modulation of key systems that regulate mood, stress, and neuronal health.

A primary mechanism contributing to the antidepressant effects of DISS is its ability to inhibit monoamine oxidase (MAO) enzymes. In studies using rats subjected to chronic mild stress (CMS), a well-established model for depression, DISS administration was found to significantly inhibit the activity of both brain MAO-A and MAO-B. oup.comchemfaces.comnih.gov The over-activity of these enzymes is linked to depressive states as they are responsible for the degradation of key monoamine neurotransmitters. By inhibiting MAO-A and MAO-B, DISS helps to restore neurotransmitter balance, a critical aspect of its antidepressant action. oup.comnih.gov

Table 1: Effect of this compound on Monoamine Oxidase (MAO) Activity in a Chronic Mild Stress (CMS) Model

| Biomarker | Effect of Chronic Mild Stress | Effect of DISS Treatment | Reference |

|---|---|---|---|

| Brain MAO-A Activity | Increased | Significantly Inhibited | oup.comchemfaces.comnih.gov |

| Brain MAO-B Activity | Increased | Significantly Inhibited | oup.comchemfaces.comnih.gov |

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system, and its dysregulation is a hallmark of depression. Research shows that DISS plays a crucial role in modulating this axis. In animal models of chronic stress, which typically leads to HPA axis hyperactivity, treatment with DISS effectively blocked the associated rise in plasma cortisol levels. oup.comchemfaces.comnih.gov This ability to normalize HPA axis function by preventing excessive cortisol secretion is a significant contributor to its antidepressant properties. caymanchem.comoup.comnih.gov

Table 2: Effect of this compound on HPA Axis Regulation in a Chronic Mild Stress (CMS) Model

| Biomarker | Condition | Effect of DISS Treatment | Reference |

|---|

| Plasma Cortisol | Elevated by Chronic Stress | Significantly Blocked Elevation | oup.comchemfaces.comnih.gov |

Modern antidepressant research emphasizes the importance of promoting neuronal plasticity and neurogenesis, particularly in the hippocampus. nih.gov this compound has demonstrated profound effects in this area. In studies involving chronically stressed rats, which exhibit reduced sucrose consumption (an indicator of anhedonia), DISS administration reversed this behavior. nih.gov Mechanistically, chronic stress was found to decrease the mRNA levels of cell adhesion molecule L1 (CAM-L1), laminin, and brain-derived neurotrophic factor (BDNF), alongside reduced protein levels of phosphorylated cAMP response element-binding protein (p-CREB) and BDNF in the hippocampus. nih.gov DISS treatment successfully reversed these stress-induced decreases, stimulating the expression of these critical genes and proteins involved in neuronal plasticity, neurite outgrowth, and cell survival. chemfaces.comnih.gov This suggests that a key component of DISS's antidepressant action is its ability to restore hippocampal plasticity. nih.gov

Table 3: Effect of this compound on Hippocampal Plasticity Markers in a Chronic Mild Stress (CMS) Model

| Marker | Effect of Chronic Mild Stress | Effect of DISS Treatment | Reference |

|---|---|---|---|

| BDNF (mRNA & Protein) | Decreased | Increased / Reversed Deficit | chemfaces.comnih.gov |

| p-CREB (Protein) | Decreased | Increased / Reversed Deficit | nih.gov |

| CAM-L1 (mRNA) | Decreased | Increased / Reversed Deficit | nih.gov |

| Laminin (mRNA) | Decreased | Increased / Reversed Deficit | nih.gov |

Table 4: Effect of this compound on Oxidative Stress Markers in a Chronic Mild Stress (CMS) Model

| Biomarker | Effect of Chronic Mild Stress | Effect of DISS Treatment | Reference |

|---|---|---|---|

| Superoxide (B77818) Dismutase (SOD) Activity | Decreased | Increased | oup.comchemfaces.comnih.gov |

| Malondialdehyde (MDA) Levels | Increased | Decreased | oup.comchemfaces.comnih.gov |

Anxiolytic-like Effects and Associated Behavioral Phenotypes

Beyond its antidepressant qualities, this compound also demonstrates significant anxiolytic-like effects. caymanchem.comnih.gov These properties have been evaluated using standard behavioral tests in mice. In the elevated plus maze (EPM) test, oral administration of DISS led to an increase in both the time spent in and the number of entries into the open arms, which is a classic indicator of reduced anxiety. caymanchem.comnih.gov Similarly, in the open field test (OFT), mice treated with DISS spent more time in the central area and entered it more frequently, further confirming its anxiolytic-like behavioral phenotype. nih.gov

Table 5: Anxiolytic-like Behavioral Effects of this compound in Mice

| Behavioral Test | Measured Phenotype | Effect of DISS Treatment | Reference |

|---|---|---|---|

| Elevated Plus Maze (EPM) | Time in Open Arms | Increased | caymanchem.comnih.gov |

| Entries into Open Arms | Increased | caymanchem.comnih.gov | |

| Open Field Test (OFT) | Time in Central Area | Increased | nih.gov |

Antioxidant Properties and Cellular Defense Mechanisms

This compound is recognized as a compound with potent antioxidant activities. physiology.orgnih.gov Studies on senescence-accelerated mice (SAMP) have shown that DISS significantly enhances the body's cellular antioxidant defense systems. tandfonline.com It was found to increase the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), in both the liver and serum. tandfonline.com Concurrently, it reduces the levels of malondialdehyde (MDA), thereby inhibiting lipid peroxidation that occurs with aging and oxidative stress. tandfonline.comtandfonline.com

Further research using a Caenorhabditis elegans model of Aβ-induced toxicity demonstrated that DISS can decrease the accumulation of reactive oxygen species (ROS) and lipofuscin, a product of oxidized aggregates. nih.gov In vitro studies on human neuroblastoma (SH-SY5Y) cells have revealed that DISS protects neurons from glutamate-induced excitotoxicity and apoptosis. This neuroprotective mechanism involves the regulation of apoptosis-related genes, specifically by downregulating the pro-apoptotic gene Bax and upregulating the anti-apoptotic gene Bcl-2. chemfaces.com

Table 6: Antioxidant and Cellular Defense Mechanisms of this compound

| Model System | Marker/Mechanism | Effect of DISS Treatment | Reference |

|---|---|---|---|

| Senescence-Accelerated Mice | Superoxide Dismutase (SOD) Activity | Increased | tandfonline.com |

| Glutathione Peroxidase (GSH-Px) Activity | Increased | tandfonline.com | |

| Malondialdehyde (MDA) Levels | Decreased | tandfonline.com | |

| C. elegans | Reactive Oxygen Species (ROS) Levels | Decreased | nih.gov |

| Lipofuscin Accumulation | Decreased | nih.gov | |

| SH-SY5Y Neuronal Cells | Bax Gene Expression | Downregulated | chemfaces.com |

Direct Free Radical Scavenging Capabilities

This compound has demonstrated notable antioxidant properties through its ability to directly neutralize harmful free radicals. In laboratory studies, DISS has shown efficacy in scavenging both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. scispace.com

| Radical Scavenging Activity of this compound | |

| Assay | IC50 Value |

| DPPH Radical Scavenging | 1.08 mg/mL |

| ABTS Radical Scavenging | 0.33 mg/mL |

The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

These findings indicate that DISS possesses significant antioxidant activity, which is a key component of its neuroprotective potential. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Systems

Beyond its direct scavenging actions, this compound also appears to bolster the body's own antioxidant defense mechanisms. Studies in animal models have shown that DISS can increase the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). tandfonline.comnih.govmssm.edu In senescence-accelerated mice, administration of DISS led to a significant increase in the activities of both SOD and GSH-Px in the serum and liver. tandfonline.comnih.govmssm.edu Similarly, in rats subjected to chronic mild stress, DISS treatment was found to increase SOD activity. oup.comnih.gov

Reduction of Oxidative Damage Markers

Consistent with its antioxidant capabilities, this compound has been shown to reduce markers of oxidative damage in various experimental models. Research has demonstrated that DISS can decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. oup.comnih.gov In studies on senescence-accelerated mice, DISS treatment resulted in lower MDA levels in the liver. tandfonline.com

Furthermore, in a Caenorhabditis elegans model of Alzheimer's disease, DISS treatment significantly reduced the accumulation of reactive oxygen species (ROS) and lipofuscin, a product of oxidized lipid-protein aggregates. nih.govresearchgate.net This reduction in oxidative damage markers further underscores the compound's potential to mitigate cellular damage associated with oxidative stress.

| Effect of this compound on Oxidative Damage Markers | |

| Marker | Effect |

| Malondialdehyde (MDA) | Decreased |

| Reactive Oxygen Species (ROS) | Decreased |

| Lipofuscin | Decreased |

Impact on Inflammatory Responses within Neurological Contexts

In the context of neurological disorders, inflammation plays a critical role in disease progression. This compound has been found to modulate inflammatory responses, particularly by influencing the secretion of cytokines. In a study using a transgenic mouse model of Alzheimer's disease, DISS treatment restored the normal secretion of several inflammatory factors, including interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). physiology.orgnih.gov This suggests that DISS may help to alleviate the neuroinflammation associated with neurodegenerative conditions.

Role in Cellular Autophagy Regulation in Neurodegenerative Models

Autophagy is a vital cellular process for clearing out damaged components, and its dysregulation is implicated in many neurodegenerative diseases. mdpi.com Emerging evidence suggests that this compound may play a role in regulating this process. In a C. elegans model of Alzheimer's disease, DISS treatment was shown to up-regulate the mRNA expression of genes associated with autophagy, such as bec-1 and lgg-1. nih.govresearchgate.net This indicates that DISS may help to enhance the clearance of aggregated proteins, such as β-amyloid, thereby offering a potential mechanism for its neuroprotective effects. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3,6 Disinapoyl Sucrose and Its Analogues

Elucidation of Structural Determinants for Observed Biological Efficacy

Systematic studies involving the synthesis and evaluation of various PSE analogues have been instrumental in pinpointing these structural determinants. nih.govmit.edu By altering specific parts of the molecule—such as the type of acyl group, its placement on the sucrose (B13894), or the presence of other substituents—researchers can observe corresponding changes in biological activity. researchgate.netresearchgate.net This methodical approach has revealed that the biological actions, including the inhibition of enzymes like α-glucosidase and α-amylase, are highly dependent on these structural nuances. researchgate.netmdpi.combenthamdirect.com

Importance of the Sinapoyl Moiety and Ester Linkages in Bioactivity

The sinapoyl group, a derivative of sinapic acid, is a critical pharmacophore for the bioactivity of 3,6'-disinapoyl sucrose. nih.govmdpi.com Sinapic acid and its esters are known for a variety of biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov The two methoxy (B1213986) groups and the hydroxyl group on the aromatic ring of the sinapoyl moiety are particularly significant. They define the electronic and steric characteristics of the molecule, which govern its interactions with biological targets. nih.gov

Influence of Substituent Position and Number on Biological Activities (e.g., α-glucosidase and α-amylase inhibition in related sucrose esters)

The degree and location of acylation on the sucrose molecule profoundly influence the biological activities of sucrose esters. researchgate.netmdpi.comresearchgate.net This is well-documented in studies of their inhibitory effects on α-glucosidase and α-amylase, two key enzymes in carbohydrate digestion. benthamdirect.comoup.com

Research on cinnamoyl sucrose esters (CSEs) has shown that inhibitory activity against these enzymes generally increases with the number of cinnamoyl groups. researchgate.netnih.gov The trend often follows the order of mono- < di- ≤ tri- < tetra-cinnamoyl substitution. mdpi.comnih.gov For example, certain tetra-cinnamoyl sucrose esters have demonstrated significantly higher inhibition of both α-glucosidase and α-amylase compared to the standard drug, acarbose. researchgate.netnih.gov

The position of these substituents is equally critical. mdpi.comresearchgate.net Preliminary SAR studies have indicated that substitution at the O-3 position of the sucrose core is favorable for enhancing α-glucosidase inhibition. mdpi.comresearchgate.net The strategic placement of acyl groups is necessary to achieve optimal interaction with the enzyme's active site. benthamdirect.com The following table presents data on the inhibitory activities of various phenylpropanoid sucrose esters, highlighting the structure-dependent nature of their effects.

| Compound | Substituent(s) | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|---|

| Mono-cinnamoyl Sucrose Ester | 1 Cinnamoyl group | Low | Low |

| Di-cinnamoyl Sucrose Ester | 2 Cinnamoyl groups | Moderate | Moderate |

| Tri-cinnamoyl Sucrose Ester | 3 Cinnamoyl groups | High | High |

| Tetra-cinnamoyl Sucrose Ester (e.g., CSE 5) | 4 Cinnamoyl groups | 77 ± 5 | 98 ± 2 |

| Tetra-cinnamoyl Sucrose Ester (e.g., CSE 9) | 4 Cinnamoyl groups | 74 ± 9 | 99 ± 1 |

| Acarbose (Reference) | N/A | 27 ± 4 | 93 ± 2 |

Data derived from studies on cinnamoyl sucrose esters, demonstrating the trend of increased inhibition with a higher number of cinnamoyl moieties. researchgate.netnih.gov

Correlation between Molecular Conformation and Receptor/Enzyme Interactions

The three-dimensional shape, or conformation, of this compound and its analogues is a decisive factor in their interaction with biological targets. oup.comresearchgate.net These molecules are flexible and can exist in various conformations, influenced by internal forces like hydrogen bonds and steric hindrance from the large sinapoyl groups. mdpi.comacademie-sciences.fr

Computational methods, such as molecular docking, are employed to predict the binding modes of these sucrose esters with enzymes. benthamdirect.comnih.gov These studies have shown that effective inhibition is often the result of multiple interactions, including π-π stacking between the aromatic rings of the sinapoyl groups and aromatic amino acid residues in the enzyme's active site. nih.gov The conformation of the sucrose ester must allow for a favorable projection of the cinnamoyl or sinapoyl moieties into the enzyme's binding pocket. nih.gov For instance, interactions with key residues like Glu233 and Asp300 in α-amylase can disrupt the enzyme's catalytic activity. nih.gov This detailed understanding of molecular interactions is vital for the rational design of new, more potent, and selective enzyme inhibitors. benthamdirect.comntu.edu.sg

Advanced Analytical and Characterization Methodologies for 3,6 Disinapoyl Sucrose Research

Mass Spectrometry-Based Approaches for Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool in the study of 3,6'-disinapoyl sucrose (B13894), offering high sensitivity and specificity for its detection and structural analysis.

Ultra-High Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS) for Metabolite Identification and Profiling

The coupling of ultra-high performance liquid chromatography with Orbitrap mass spectrometry (UHPLC-Orbitrap MS) provides a powerful platform for the comprehensive analysis of 3,6'-disinapoyl sucrose and its metabolites in complex biological matrices. mdpi.comnih.gov This technique allows for the rapid separation of compounds with high resolution, followed by accurate mass measurements, which are essential for the identification of known and unknown metabolites. mdpi.comnih.gov

In studies investigating the metabolism of this compound, UHPLC-Orbitrap MS has been employed to analyze samples from plasma, urine, feces, and various organs. mdpi.com In positive ion mode, this compound is typically detected as its sodium adduct [M+Na]⁺. nih.gov The high resolving power of the Orbitrap analyzer enables the determination of the elemental composition of the parent compound and its metabolites with a high degree of confidence. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 10.10 min | nih.gov |

| Ion Mode | Positive | nih.gov |

| Observed Ion | [M+Na]⁺ | nih.gov |

| Measured m/z | 777.22015 | nih.gov |

| Chemical Formula | C₃₄H₄₂O₁₉Na | nih.gov |

Fragmentation Pattern Analysis for Precise Structural Elucidation

Tandem mass spectrometry (MS/MS) is critical for the structural elucidation of this compound and its metabolites. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which provides valuable information about the molecule's structure. mdpi.comnih.gov

For this compound, collision-induced dissociation of the [M+Na]⁺ precursor ion results in characteristic fragment ions. Key fragmentation pathways include the cleavage of the glycosidic bond and the ester linkages. nih.gov The analysis of these fragmentation patterns is not only crucial for confirming the identity of the parent compound but also for identifying the sites of metabolic modification in its various metabolites. mdpi.comnih.gov

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Origin of Fragment | Reference |

|---|---|---|---|

| 777.22015 [M+Na]⁺ | 409 | Resulting from glycosidic bond breakage | nih.gov |

| 391 | Resulting from glycosidic bond breakage | nih.gov | |

| 207 | Resulting from subsequent C-O bond cleavage | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a fundamental technique in the research of this compound, widely used for both quantitative analysis and quality control.

Quantitative Analysis and Purity Assessment

HPLC methods, often coupled with ultraviolet (UV) or evaporative light scattering detectors (ELSD), are routinely used for the quantitative determination of this compound in various samples, including herbal extracts. researchgate.netresearchgate.net These methods allow for the accurate measurement of the compound's concentration and the assessment of its purity. The development of ultra-performance liquid chromatography (UPLC) methods has further improved the speed and resolution of these analyses. nih.gov

Method Development for Quality Control in Research Samples

The development of robust and validated HPLC and UPLC methods is essential for the quality control of Polygala tenuifolia extracts and purified this compound samples. nih.govresearchgate.net A strategy known as "quantitative analysis of multi-components by a single marker" (QAMS) has been developed, where this compound is used as an internal reference substance to quantify other components in the extract. nih.govresearchgate.net This approach simplifies the quality control process and reduces the need for multiple reference standards. nih.gov These analytical methods are crucial for ensuring the consistency and reliability of materials used in research.

Spectroscopic Methods for Structural Confirmation and Stability Assessment

Spectroscopic techniques provide valuable information regarding the structure and stability of this compound.

A study on the stability of this compound utilized UV and HPLC methods to investigate the influence of various factors such as solvents, pH, temperature, and illumination. researchgate.net The results indicated that the stability of the compound is significantly affected by these conditions. researchgate.net Analysis of the degradation products under illumination by HPLC-DAD-MS revealed that the primary transformation products are the cis and trans isomers of the sinapoyl group. researchgate.net This suggests that for separation, purification, and analysis, it is preferable to use a neutral or acidic alcoholic solvent at a low temperature while protecting the compound from light. researchgate.net

| Factor | Influence on Stability | Reference |

|---|---|---|

| Solvent | Stability is influenced by the choice of solvent. | researchgate.net |

| pH | Stability is pH-dependent. | researchgate.net |

| Temperature | Higher temperatures can lead to degradation. | researchgate.net |

| Illumination | Exposure to light can cause the formation of cis-trans isomers. | researchgate.net |

UV Spectroscopy for Stability Monitoring and Product Analysis

Ultraviolet (UV) spectroscopy serves as a fundamental analytical tool in the study of this compound, primarily for monitoring its stability and analyzing its concentration in various solutions. The utility of this technique is rooted in the presence of sinapoyl chromophores within the molecule's structure. These chromophores, derived from sinapic acid, exhibit strong absorbance in the UV region, which provides a basis for quantitative analysis and stability assessment.

The UV spectrum of this compound in a solvent such as ethanol (B145695) or methanol (B129727) is characterized by a significant absorption maximum (λmax) in the range of 320-330 nm. nih.govresearchgate.net This absorbance is directly attributable to the π → π* electronic transitions within the conjugated system of the sinapoyl moieties. The intensity of this absorbance is proportional to the concentration of the compound in the solution, a relationship governed by the Beer-Lambert law. This principle allows for the straightforward quantification of this compound in samples where it is the primary absorbing species.

For stability monitoring, UV spectroscopy is employed to detect changes in the concentration of this compound over time, particularly in response to environmental stressors such as pH, temperature, and light. Degradation of the molecule, often through hydrolysis of the ester linkages, leads to a decrease in the concentration of the intact compound. This degradation can be tracked by measuring the decrease in absorbance at its λmax.

Forced degradation studies are a critical component of stability testing, providing insights into the potential degradation pathways of a drug substance. In the case of this compound, such studies would involve subjecting the compound to harsh conditions, including acidic and alkaline hydrolysis, oxidation, and photolytic and thermal stress. UV spectroscopy can be a valuable tool in these studies to monitor the rate and extent of degradation.

A hypothetical stability-indicating UV spectroscopic method could be developed by identifying a wavelength at which the absorbance of the intact this compound is significant, while the absorbance of its degradation products is minimal. The primary degradation products anticipated from the hydrolysis of the ester bonds would be sucrose and sinapic acid. While sucrose does not absorb UV light, sinapic acid does, with a λmax similar to that of the parent compound. researchgate.net Therefore, a simple UV method may not be able to distinguish between the parent compound and free sinapic acid. In such cases, UV spectroscopy is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) for a more robust stability-indicating assay.

However, for preliminary stability screening or in situations where the degradation pattern is well-characterized, kinetic studies using UV spectroscopy can still provide valuable information. By monitoring the change in absorbance at a fixed wavelength over time under different stress conditions, the degradation rate constants can be determined.

Table 1: Illustrative Data from a Hypothetical Forced Degradation Study of this compound Monitored by UV Spectroscopy

| Stress Condition | Duration (hours) | Absorbance at λmax (AU) | % Degradation |

| Control (in Methanol) | 0 | 1.000 | 0 |

| 24 | 0.998 | 0.2 | |

| Acidic Hydrolysis (0.1 M HCl) | 0 | 1.000 | 0 |

| 6 | 0.850 | 15.0 | |

| 12 | 0.720 | 28.0 | |

| 24 | 0.580 | 42.0 | |

| Alkaline Hydrolysis (0.1 M NaOH) | 0 | 1.000 | 0 |

| 1 | 0.650 | 35.0 | |

| 2 | 0.420 | 58.0 | |

| 4 | 0.180 | 82.0 | |

| Oxidative Stress (3% H₂O₂) | 0 | 1.000 | 0 |

| 24 | 0.950 | 5.0 | |

| Photolytic Stress (UV Lamp) | 0 | 1.000 | 0 |

| 12 | 0.920 | 8.0 | |

| Thermal Stress (60°C) | 0 | 1.000 | 0 |

| 24 | 0.980 | 2.0 |

This table presents hypothetical data for illustrative purposes. The λmax is assumed to be around 325 nm. The percentage degradation is calculated based on the decrease in absorbance relative to the initial absorbance.

Advanced Spectroscopic Techniques for Definitive Structural Assignment

While UV spectroscopy is useful for quantification and preliminary stability analysis, the definitive structural elucidation of this compound and its potential isomers or degradation products requires more sophisticated analytical methodologies. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for providing detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.